
N-ethyl-3,4-dimethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3,4-dimethylcyclohexan-1-amine: is an organic compound with the molecular formula C10H21N . It is a cyclohexane derivative with an ethyl group and two methyl groups attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,4-dimethylcyclohexan-1-amine can be achieved through several methods. One common approach is the Leuckart reaction , which involves the reductive amination of aldehydes and ketones . This method is known for its simplicity and cost-effectiveness, using readily available raw materials. The reaction typically involves heating a mixture of the desired aldehyde or ketone with formamide and a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yields and purity, utilizing advanced catalytic systems and controlled reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
化学反応の分析
Types of Reactions
N-ethyl-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Amine derivatives
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
N-ethyl-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
作用機序
The mechanism of action of N-ethyl-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-dimethylcyclohexan-1-amine: A closely related compound with similar chemical properties but lacking the ethyl group.
N-methyl-3,4-dimethylcyclohexan-1-amine: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-ethyl-3,4-dimethylcyclohexan-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .
特性
分子式 |
C10H21N |
|---|---|
分子量 |
155.28 g/mol |
IUPAC名 |
N-ethyl-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-4-11-10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3 |
InChIキー |
SOOFEMWNDOPZLF-UHFFFAOYSA-N |
正規SMILES |
CCNC1CCC(C(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
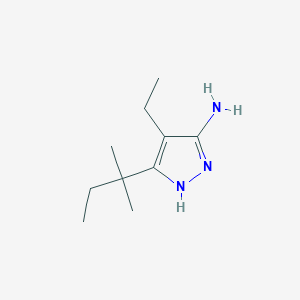
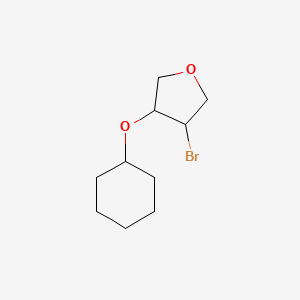

![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)


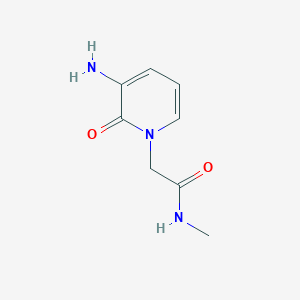
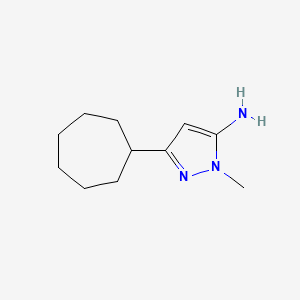
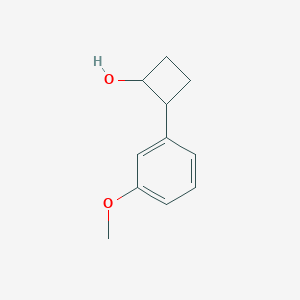
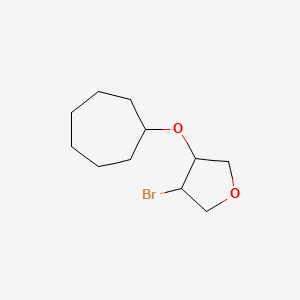
![5-Bromo-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13312625.png)

![9,9-Dimethyl-2-azaspiro[5.5]undecane](/img/structure/B13312634.png)
